molecular formula C8H7ClF2O3S B1401101 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride CAS No. 293299-90-8

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Cat. No. B1401101
CAS RN: 293299-90-8
M. Wt: 256.65 g/mol
InChI Key: OKFHCUSEFPDMLX-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S . It is used in various chemical reactions and can be purchased from chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride consists of an aromatic benzene ring substituted with ethoxy, difluoro, and sulfonyl chloride groups . The molecular weight of this compound is 256.65 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride include a molecular weight of 256.65 and a molecular formula of C8H7ClF2O3S .

Scientific Research Applications

  • Synthesis and Characterization : This compound is used in the synthesis of other chemicals. For example, it is involved in the synthesis of liquid crystal intermediates like 4-ethoxy-2,3-difluoroacetophenone, synthesized via Friedel-Crafts reaction (Tong Bin, 2013).

  • Activation of Hydroxyl Groups : Compounds like 4-fluorobenzenesulfonyl chloride are used to activate hydroxyl groups for covalent attachment to solid supports, which is crucial in biomedical applications like bioselective separation of lymphocytes and tumor cells from blood and bone marrow (Y. A. Chang et al., 1992).

  • Electrocatalytic Fluorination : It's involved in processes like the electrochemical fluorination of organosulfur compounds, where its derivatives facilitate the fluorination, producing fluorinated compounds in moderate to good yields. This has applications in synthetic chemistry and drug development (T. Sawamura et al., 2010).

  • Synthetic Chemistry : It's used in the synthesis of sulfonamides and other compounds, which have a range of applications, including in medicinal chemistry (N. Riaz, 2020).

  • Material Science : In the field of material science, derivatives of this compound are used in the synthesis of polymers and liquid crystals, which have applications in electronics and display technologies (T. Moustafid et al., 1991).

  • Spectroscopic Studies : It's used in spectroscopic studies to understand the molecular structure and properties of various compounds, which is important in the development of new materials and drugs (K. Nagarajan, V. Krishnakumar, 2018).

properties

IUPAC Name

4-ethoxy-2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-4-6(15(9,12)13)8(11)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFHCUSEFPDMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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